alpha-d-Galactopyranosyl phenylisothiocyanate
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Overview
Description
Alpha-D-Galactopyranosylphenyl isothiocyanate is a chemical compound with the molecular formula C13H15NO6S and a molecular weight of 313.33 g/mol . It is a derivative of galactose, a type of sugar, and contains an isothiocyanate group, which is known for its reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-D-Galactopyranosylphenyl isothiocyanate can be synthesized through the reaction of alpha-D-galactopyranosylphenyl with thiophosgene under controlled conditions . The reaction typically requires an inert atmosphere and a temperature range of 2-8°C to ensure the stability of the compound .
Industrial Production Methods
While specific industrial production methods for alpha-D-Galactopyranosylphenyl isothiocyanate are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is then purified to achieve the desired purity levels, typically around 95-98% .
Chemical Reactions Analysis
Types of Reactions
Alpha-D-Galactopyranosylphenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with other nucleophiles, such as amines, to form thiourea derivatives.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Common reagents used in reactions with alpha-D-Galactopyranosylphenyl isothiocyanate include amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from reactions with alpha-D-Galactopyranosylphenyl isothiocyanate include thiourea derivatives and other substituted products, depending on the nucleophile used .
Scientific Research Applications
Alpha-D-Galactopyranosylphenyl isothiocyanate has several scientific research applications:
Mechanism of Action
The mechanism of action of alpha-D-Galactopyranosylphenyl isothiocyanate involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows it to modify proteins and other biomolecules, potentially altering their function and activity . The molecular targets and pathways involved are still under investigation, but the compound’s ability to interact with various biological molecules makes it a valuable tool in research .
Comparison with Similar Compounds
Alpha-D-Galactopyranosylphenyl isothiocyanate can be compared with other isothiocyanate derivatives, such as:
Phenyl isothiocyanate: Lacks the galactopyranosyl group, making it less specific in targeting carbohydrate-binding proteins.
Allyl isothiocyanate: Known for its pungent odor and use in mustard oil, it has different reactivity and applications compared to alpha-D-Galactopyranosylphenyl isothiocyanate.
Benzyl isothiocyanate: Similar in structure but lacks the sugar moiety, affecting its solubility and reactivity.
Alpha-D-Galactopyranosylphenyl isothiocyanate is unique due to its combination of a sugar moiety and an isothiocyanate group, which provides specificity in targeting carbohydrate-binding proteins and enhances its solubility in aqueous environments .
Properties
Molecular Formula |
C13H15NO5S |
---|---|
Molecular Weight |
297.33 g/mol |
IUPAC Name |
(2R,3R,4R,5R,6R)-2-(hydroxymethyl)-6-(2-isothiocyanatophenyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H15NO5S/c15-5-9-10(16)11(17)12(18)13(19-9)7-3-1-2-4-8(7)14-6-20/h1-4,9-13,15-18H,5H2/t9-,10+,11+,12-,13-/m1/s1 |
InChI Key |
GGYBJYNRLGNUNZ-KSSYENDESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)N=C=S |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(C(C(C(O2)CO)O)O)O)N=C=S |
Origin of Product |
United States |
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